benzyl (2S,5R)-5-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-2-methylpiperidine-1-carboxylate
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Overview
Description
Benzyl (2S,5R)-5-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-2-methylpiperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine carboxylates This compound is characterized by the presence of a benzyl group, a bromine atom, a chlorine atom, and an imidazo[1,5-a]pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S,5R)-5-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-2-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. The starting materials may include 2-methylpiperidine, benzyl chloride, and 1-bromo-8-chloroimidazo[1,5-a]pyrazine. The synthesis may proceed through the following steps:
Formation of the piperidine ring: The 2-methylpiperidine is synthesized through a cyclization reaction.
Introduction of the benzyl group: Benzyl chloride is reacted with the piperidine derivative under basic conditions to form the benzylated product.
Attachment of the imidazo[1,5-a]pyrazine moiety: The 1-bromo-8-chloroimidazo[1,5-a]pyrazine is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,5R)-5-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the bromine or chlorine atoms with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce derivatives with different halogen atoms or other functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find applications in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl (2S,5R)-5-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2S,5R)-5-(1-bromoimidazo[1,5-a]pyrazin-3-yl)-2-methylpiperidine-1-carboxylate: Lacks the chlorine atom.
Benzyl (2S,5R)-5-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-2-methylpiperidine-1-carboxylate: Lacks the bromine atom.
Benzyl (2S,5R)-5-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-2-ethylpiperidine-1-carboxylate: Has an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of benzyl (2S,5R)-5-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-2-methylpiperidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry. The presence of both bromine and chlorine atoms, along with the imidazo[1,5-a]pyrazine moiety, gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H20BrClN4O2 |
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Molecular Weight |
463.8 g/mol |
IUPAC Name |
benzyl (2S,5R)-5-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C20H20BrClN4O2/c1-13-7-8-15(19-24-17(21)16-18(22)23-9-10-25(16)19)11-26(13)20(27)28-12-14-5-3-2-4-6-14/h2-6,9-10,13,15H,7-8,11-12H2,1H3/t13-,15+/m0/s1 |
InChI Key |
KLIACMWPKAJEDG-DZGCQCFKSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)C3=NC(=C4N3C=CN=C4Cl)Br |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C3=NC(=C4N3C=CN=C4Cl)Br |
Origin of Product |
United States |
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